(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(o-tolyl)methanone

Description

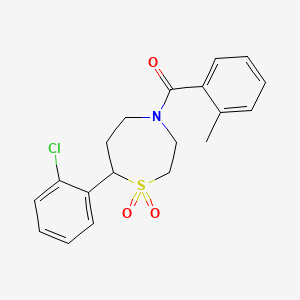

The compound “(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(o-tolyl)methanone” features a 1,4-thiazepan ring core with 1,1-dioxide functionalization, substituted at the 7-position with a 2-chlorophenyl group and at the 4-position with an o-tolyl (2-methylphenyl) ketone moiety. This structure combines electron-withdrawing (chlorine) and lipophilic (methyl) substituents, which may influence its physicochemical and biological properties. While direct data on its density, melting point, or solubility are unavailable in the provided evidence, its structural analogs (e.g., CAS 2034308-97-7 , CAS 2034531-03-6 ) suggest a molecular weight range of 343–420 g/mol. The compound’s synthesis likely involves ketone coupling to the thiazepan ring, analogous to procedures described for related molecules .

Properties

IUPAC Name |

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO3S/c1-14-6-2-3-7-15(14)19(22)21-11-10-18(25(23,24)13-12-21)16-8-4-5-9-17(16)20/h2-9,18H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTOHNBDYQJFAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(o-tolyl)methanone is a synthetic organic molecule that belongs to the class of thiazepane derivatives. These compounds are notable for their diverse biological activities, including potential applications in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 423.9 g/mol. The structure includes a thiazepane ring, a dioxido group, and an aromatic moiety, which contribute to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 423.9 g/mol |

| CAS Number | 2176270-99-6 |

The biological activity of thiazepane derivatives is often linked to their ability to interact with various biological targets. The presence of halogenated phenyl groups (e.g., chlorophenyl) may enhance the compound's reactivity and selectivity towards specific enzymes or receptors involved in disease processes.

Potential Mechanisms

- Antimicrobial Activity : Thiazepane derivatives have shown promise as antimicrobial agents due to their ability to inhibit bacterial growth through disruption of cell wall synthesis.

- Anticancer Activity : Some studies indicate that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis or cell cycle arrest.

- Neuropharmacological Effects : The thiazepane ring structure may contribute to neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Biological Activity Studies

Several studies have investigated the biological activity of thiazepane derivatives similar to This compound .

Case Study: Anticancer Activity

In a study evaluating the antiproliferative effects of various thiazepane derivatives against breast and lung cancer cell lines, it was found that certain modifications to the thiazepane structure significantly enhanced cytotoxicity. For instance, compounds with electron-withdrawing groups showed increased potency compared to those with electron-donating groups .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 12.5 |

| (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-fluoropyridin-3-yl)methanone | A549 (Lung) | 15.0 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiazepane derivatives. Modifications in the aromatic substituents or the dioxido group can lead to significant changes in pharmacological profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and molecular features of “(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(o-tolyl)methanone” with four analogs derived from the evidence:

*Estimated based on analogs; exact values require experimental validation.

Structural and Functional Implications

Lipophilicity : The o-tolyl group increases lipophilicity relative to benzo-thiazole or isoxazole substituents, which may improve membrane permeability but reduce aqueous solubility.

Synthetic Complexity : The benzo-thiazole derivative likely requires multi-step synthesis for heterocycle formation, whereas the target compound’s o-tolyl group may simplify coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.